Cas no 1379225-50-9 (pyrido2,3-dpyrimidine-2,7-diamine)

Pyrido[2,3-d]pyrimidine-2,7-diamine is a heterocyclic compound featuring a fused pyrimidine-pyridine core with two amine functional groups at the 2- and 7-positions. This structure imparts significant versatility in medicinal and materials chemistry, serving as a key intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors and anticancer agents. Its rigid, planar scaffold enhances binding affinity to biological targets, while the reactive amine groups allow for further derivatization. The compound’s stability and synthetic accessibility make it valuable for pharmaceutical research and development. Its applications extend to agrochemicals and organic electronics, where its electron-rich framework contributes to functional material design.
pyrido2,3-dpyrimidine-2,7-diamine structure
1379225-50-9 structure
Product Name:pyrido2,3-dpyrimidine-2,7-diamine
CAS No:1379225-50-9
MF:C7H7N5
MW:161.163979768753
CID:5716830
PubChem ID:22134678
Update Time:2025-10-30

pyrido2,3-dpyrimidine-2,7-diamine Chemical and Physical Properties

Names and Identifiers

    • pyrido[2,3-d]pyrimidine-2,7-diamine
    • 1379225-50-9
    • SCHEMBL2319759
    • EN300-1197922
    • pyrido2,3-dpyrimidine-2,7-diamine
    • Inchi: 1S/C7H7N5/c8-5-2-1-4-3-10-7(9)12-6(4)11-5/h1-3H,(H4,8,9,10,11,12)
    • InChI Key: QRRCMVPZJCHBLQ-UHFFFAOYSA-N
    • SMILES: N1C(=CC=C2C=NC(N)=NC=12)N

Computed Properties

  • Exact Mass: 161.07014524g/mol
  • Monoisotopic Mass: 161.07014524g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 90.7Ų

Experimental Properties

  • Density: 1.495±0.06 g/cm3(Predicted)
  • Boiling Point: 473.6±48.0 °C(Predicted)
  • pka: 5.08±0.30(Predicted)

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Additional information on pyrido2,3-dpyrimidine-2,7-diamine

Recent Advances in Pyrido[2,3-d]pyrimidine-2,7-diamine (CAS: 1379225-50-9) Research: A Comprehensive Review

The compound pyrido[2,3-d]pyrimidine-2,7-diamine (CAS: 1379225-50-9) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents. This heterocyclic structure exhibits unique physicochemical properties that make it an attractive candidate for drug discovery. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic profile, and exploring its therapeutic potential across various disease models.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrido[2,3-d]pyrimidine-2,7-diamine show potent inhibitory activity against multiple tyrosine kinases, including EGFR and VEGFR-2, with IC50 values in the low nanomolar range. The researchers employed structure-activity relationship (SAR) analysis to identify key modifications that enhance both potency and selectivity. Molecular docking studies revealed that the 2,7-diamine moiety plays a crucial role in forming hydrogen bonds with the kinase ATP-binding pocket.

In oncology applications, preclinical data from Nature Cancer Research (2024) showed remarkable antitumor efficacy of pyrido[2,3-d]pyrimidine-2,7-diamine derivatives in xenograft models of non-small cell lung cancer. The compounds demonstrated excellent tumor penetration and sustained target engagement, leading to significant tumor regression without observable toxicity at therapeutic doses. These findings have prompted several pharmaceutical companies to initiate IND-enabling studies.

Beyond oncology, recent patent filings (WO2023124567) indicate expanding applications in inflammatory diseases. The compound's ability to modulate JAK/STAT signaling pathways suggests potential for treating autoimmune disorders. Researchers have developed novel formulations to address solubility challenges, including nanocrystalline and salt forms that improve oral bioavailability by up to 3-fold compared to the free base.

Synthetic methodologies for pyrido[2,3-d]pyrimidine-2,7-diamine have also advanced significantly. A 2024 Green Chemistry publication described a novel catalytic system that achieves the core structure in three steps with 78% overall yield, representing a substantial improvement over traditional routes. This development is particularly important for scaling up production as the compound moves toward clinical evaluation.

Looking forward, the pyrido[2,3-d]pyrimidine-2,7-diamine scaffold continues to attract significant research interest. Current investigations focus on developing brain-penetrant versions for neurological applications and combination therapies with immune checkpoint inhibitors. The compound's versatility and demonstrated biological activity across multiple targets position it as a valuable tool for both basic research and therapeutic development in the chemical biology and pharmaceutical fields.

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